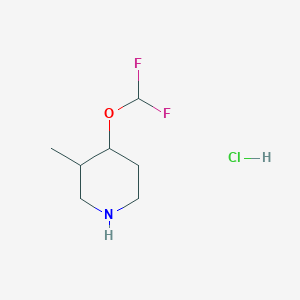
4-(Difluoromethoxy)-3-methylpiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethoxy)-3-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a difluoromethoxy group and a methyl group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride typically involves the introduction of the difluoromethoxy group into the piperidine ring. One common method involves the reaction of 4-piperidone with difluoromethylating agents under specific conditions. For example, difluorocarbene can be generated in situ using reagents such as potassium fluoride and chlorodifluoromethane, which then reacts with the piperidone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure hydrochloride salt form .
化学反应分析
Types of Reactions
4-(Difluoromethoxy)-3-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperidines with various functional groups.
科学研究应用
4-(Difluoromethoxy)-3-methylpiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
作用机制
The mechanism of action of 4-(Difluoromethoxy)-3-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The piperidine ring can act as a scaffold for binding to receptors or enzymes, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethoxy)-3-methylpiperidine hydrochloride
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 4,4-Difluoropiperidine hydrochloride
Uniqueness
4-(Difluoromethoxy)-3-methylpiperidine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for the development of pharmaceuticals and other applications where these properties are desirable .
属性
分子式 |
C7H14ClF2NO |
|---|---|
分子量 |
201.64 g/mol |
IUPAC 名称 |
4-(difluoromethoxy)-3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-5-4-10-3-2-6(5)11-7(8)9;/h5-7,10H,2-4H2,1H3;1H |
InChI 键 |
WEBADUDGAUUHGW-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCCC1OC(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


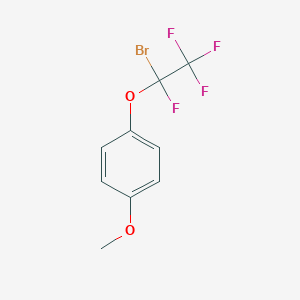

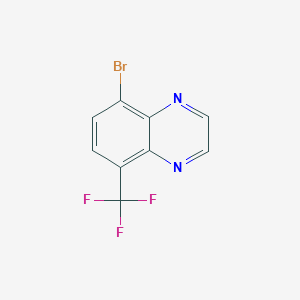

![Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13332892.png)
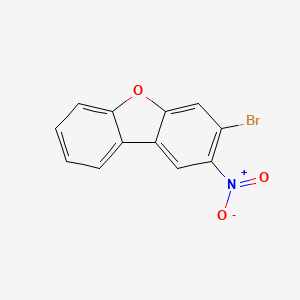
![(R)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13332904.png)

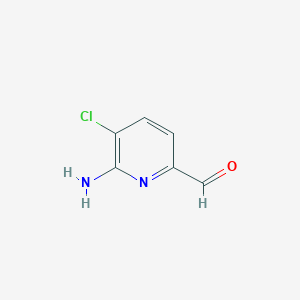
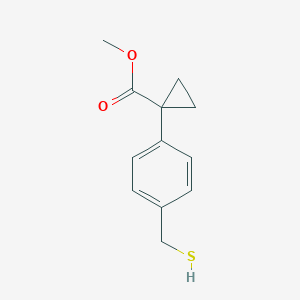
![(3AS,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13332914.png)
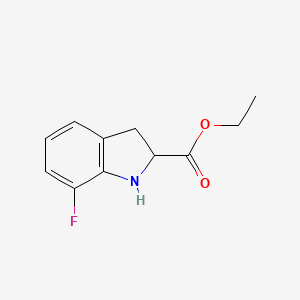
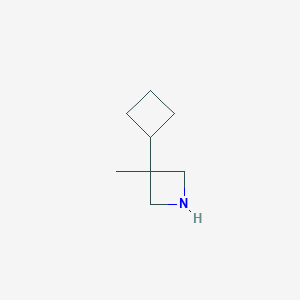
![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13332927.png)
